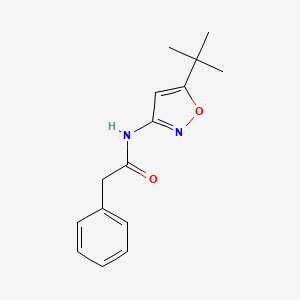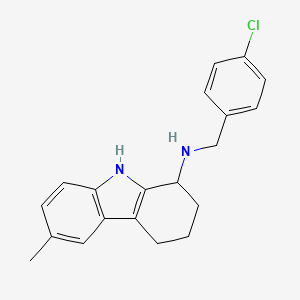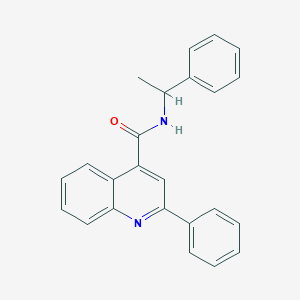
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide, also known as SBI-0206965, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves the inhibition of a specific protein kinase, called TBK1. This protein kinase is involved in various biological pathways, including innate immunity, inflammation, and autophagy. Inhibition of TBK1 activity has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of TBK1, resulting in downstream effects on various biological pathways. Inhibition of TBK1 activity has been shown to reduce inflammation, promote cell death in cancer cells, and improve cognitive function in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and characterized, making it a reliable tool for studying TBK1 inhibition. Another advantage is that it has high potency and selectivity for TBK1, making it a useful tool for studying the downstream effects of TBK1 inhibition. However, one limitation is that it has relatively low solubility, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide. One direction is to further explore its therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of TBK1, which could have even greater therapeutic potential. Finally, further studies are needed to better understand the downstream effects of TBK1 inhibition and how they contribute to its therapeutic effects.
Conclusion:
This compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways. Its biochemical and physiological effects have been extensively studied, and it has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including further exploring its therapeutic potential and developing more potent and selective inhibitors of TBK1.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves a series of chemical reactions. The starting materials for this synthesis are 3-amino-5-tert-butylisoxazole and 2-bromoacetophenone. The reaction between these two compounds results in the formation of this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has been studied for its potential therapeutic applications in various disease conditions. This compound has been shown to inhibit the activity of a specific protein kinase, which plays a critical role in various biological pathways. This inhibition has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRJOPBQRMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)
![methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5055366.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![ethyl N-[({[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5055386.png)
![3-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5055392.png)

![2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5055399.png)


![N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide](/img/structure/B5055413.png)
![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B5055419.png)
